5-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid
Description
5-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid (hereafter referred to as the "target compound") is a synthetic organic molecule featuring a 2-methylfuran-3-carboxylic acid core modified with a tert-butoxycarbonyl (Boc)-protected azetidine ring and a fluorenylmethyloxycarbonyl (Fmoc) group. Its molecular formula is C₃₀H₃₂N₂O₇, with a molecular weight of 532.58 g/mol . The compound is primarily utilized in solid-phase peptide synthesis (SPPS) as a building block, where the Fmoc group serves as a temporary protecting amine, and the Boc group provides acid-labile protection .
Properties
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O7/c1-18-25(27(33)34)13-20(38-18)16-32(19-14-31(15-19)28(35)39-30(2,3)4)29(36)37-17-26-23-11-7-5-9-21(23)22-10-6-8-12-24(22)26/h5-13,19,26H,14-17H2,1-4H3,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKBHDCBEWWPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN(C2CN(C2)C(=O)OC(C)(C)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of targeted therapies. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
This compound features a unique combination of functional groups that may influence its biological activity. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis, while the fluorenylmethoxycarbonyl (Fmoc) moiety is often employed in peptide synthesis. The presence of furan and azetidine rings further contributes to its structural complexity.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in public databases; however, similar compounds have shown promising results in various studies.
1. Targeted Protein Degradation
The compound has been identified as a potential rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative molecules designed to induce targeted protein degradation, which can be particularly useful in treating cancers and other diseases where specific proteins play a critical role. The rigidity provided by such linkers may enhance the stability and efficacy of these therapeutic agents .
3. Neuroprotective Effects
Compounds with similar structures have been investigated for neuroprotective properties. For instance, the use of tert-butoxycarbonyl protecting groups in dopamine derivatives has been linked to hypothermic responses and possible neuroprotective effects against Parkinson's disease models . This suggests that the compound might also possess neuroprotective capabilities, warranting further investigation.
Case Studies
Several studies have explored the biological activities of related compounds:
Study 1: Anticancer Activity
A study focused on azetidine derivatives demonstrated that modifications at the nitrogen atom significantly influenced cytotoxicity against human cancer cell lines. The introduction of bulky groups like Boc was found to enhance activity due to improved lipophilicity and cellular uptake .
Study 2: Neuroprotection
Research involving dopamine derivatives protected by tert-butoxycarbonyl groups revealed that these compounds could reverse motor deficits in animal models of Parkinson's disease, suggesting a mechanism involving dopaminergic pathways .
Research Findings
A summary of relevant findings related to similar compounds is presented below:
Scientific Research Applications
N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloroacetamide has been evaluated for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a study indicated that certain derivatives showed promising results in inhibiting bacterial growth, suggesting their potential as antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using the MCF-7 breast cancer cell line revealed that specific derivatives of N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloroacetamide exhibited cytotoxic effects, indicating potential as anticancer agents. The mechanism of action may involve the induction of apoptosis or cell cycle arrest in cancer cells .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloroacetamide derivatives and target proteins involved in cancer progression. These studies help elucidate the binding modes and affinities of the compounds, providing insights into their potential therapeutic mechanisms .
Case Studies
- Antimicrobial Efficacy : A study conducted by Sharma et al. evaluated various derivatives for their antimicrobial properties using a turbidimetric method. Compounds d1, d2, and d3 showed significant activity against multiple bacterial strains .
- Anticancer Screening : In another investigation, compounds d6 and d7 were identified as the most potent against MCF-7 cells using the Sulforhodamine B assay, demonstrating their potential for further development as anticancer drugs .
Comparison with Similar Compounds
5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic Acid
- Molecular Formula : C₃₂H₃₆N₂O₆S
- Molecular Weight : 576.70 g/mol
- Key Differences : Replaces the azetidine ring with a seven-membered azepane ring and substitutes furan with thiophene.
- Implications: The larger azepane ring increases lipophilicity (logP ~4.2 vs. Thiophene’s electron-rich sulfur atom may alter metabolic stability compared to furan .
5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1H-pyrrole-2-carboxylic Acid
- Molecular Formula : C₃₁H₃₅N₃O₆
- Molecular Weight : 545.63 g/mol
- Key Differences : Substitutes azetidine with piperidine and furan with pyrrole.
- Pyrrole’s NH group introduces hydrogen-bonding capacity, which may enhance target affinity but increase susceptibility to oxidation .
Functional Group Modifications
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid
- Molecular Formula : C₂₁H₁₈N₄O₄
- Molecular Weight : 390.39 g/mol
- Key Differences : Replaces the methylfuran-carboxylic acid with a triazole-carboxylic acid moiety.
- Implications: The triazole ring enhances π-π stacking interactions and metabolic stability due to its resistance to enzymatic degradation.
4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-fluoro-2-isopropoxybenzoic Acid
- Molecular Formula: C₂₈H₂₆FNO₅
- Molecular Weight : 475.51 g/mol
- Key Differences : Features a benzoic acid core with fluorine and isopropoxy substituents instead of heterocyclic rings.
- Implications : Fluorine’s electronegativity increases acidity (pKa ~2.8 vs. ~3.5 for the target), improving solubility in basic conditions. The aromatic ring may confer rigidity, enhancing binding to planar enzyme active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
